N-[(2,6-difluorophenyl)methyl]cyclobutanamine
Description
N-[(2,6-difluorophenyl)methyl]cyclobutanamine is a chemical compound characterized by the presence of a cyclobutanamine group attached to a 2,6-difluorophenylmethyl moiety
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-5-2-6-11(13)9(10)7-14-8-3-1-4-8/h2,5-6,8,14H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOOPOKZZVIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,6-difluorophenyl)methyl]cyclobutanamine can be compared with other similar compounds, such as:
N-[(2,6-dichlorophenyl)methyl]cyclobutanamine: Similar structure but with chlorine atoms instead of fluorine.
N-[(2,6-dimethylphenyl)methyl]cyclobutanamine: Similar structure but with methyl groups instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its reactivity, biological activity, and physicochemical properties.
Biological Activity
N-[(2,6-difluorophenyl)methyl]cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13F2N
- Molecular Weight : 201.23 g/mol
- Structural Features : The compound consists of a cyclobutane ring bonded to a difluorophenyl group, which is pivotal for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzyl chloride with cyclobutanamine under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution of the chloride group by the amine group. Industrial methods may utilize continuous flow reactors to enhance yield and purity.
This compound is believed to interact with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for neurological disorders.
Pharmacological Studies
Research indicates that this compound exhibits significant potential in several therapeutic areas:
- Neuropharmacology : Investigated for its role as a modulator of neurotransmitter systems, particularly in relation to conditions like depression and anxiety.
- Anticancer Activity : Initial findings suggest that compounds with similar structures may exhibit anticancer properties through the inhibition of cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : Some studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Neurotransmitter Modulation : A study highlighted the compound's ability to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .
- Anticancer Activity : In vitro studies demonstrated that this compound could reduce the viability of cancer cell lines by inducing apoptosis . The compound's mechanism appears to involve the activation of caspase pathways.
- Inflammation Models : Research involving animal models showed that treatment with this compound resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[(2-fluorophenyl)methyl]cyclobutanamine | C10H12F N | One fluorine atom | Moderate activity against certain cancer cell lines |
| N-[(3,4-dichlorophenyl)methyl]cyclobutanamine | C10H11Cl2N | Two chlorine atoms | Antimicrobial properties |
| N-[(4-methylphenyl)methyl]cyclobutanamine | C11H15N | Methyl group present | Neuroactive effects |
The presence of two fluorine atoms at the 2 and 6 positions in this compound distinguishes it from other compounds and may enhance its binding affinity to biological targets.
Future Directions
Ongoing research aims to elucidate more about the pharmacodynamics and pharmacokinetics of this compound. Further studies are essential to explore:
- In vivo efficacy and safety : Assessing how the compound behaves in living organisms will provide insights into its therapeutic potential.
- Molecular interactions : Detailed studies on how this compound interacts at the molecular level with specific receptors or enzymes could lead to novel therapeutic strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
